N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide

Kinase inhibitor lipophilicity Cellular permeability Drug-likeness optimization

This 2-phenylbutanamide-substituted pyrazolo[1,5-a]pyrimidine is a superior probe for mapping lipophilic kinase sub-pockets. Its enhanced logP (~3.1) and neutral pKa (10.70) ensure passive cell permeability and stable binding kinetics, outperforming lower-logP analogs. A balanced MW (294.35) provides a lead-like starting point for hit-to-lead optimization. Procure with confidence for SAR studies targeting CDKs, Pim, or PI3Kδ; avoid substitution risk with unvalidated analogs.

Molecular Formula C17H18N4O
Molecular Weight 294.358
CAS No. 1797679-57-2
Cat. No. B2520567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide
CAS1797679-57-2
Molecular FormulaC17H18N4O
Molecular Weight294.358
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)NC2=CN3C(=CC(=N3)C)N=C2
InChIInChI=1S/C17H18N4O/c1-3-15(13-7-5-4-6-8-13)17(22)19-14-10-18-16-9-12(2)20-21(16)11-14/h4-11,15H,3H2,1-2H3,(H,19,22)
InChIKeyHDRNMVPRFTWNHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide (CAS 1797679-57-2): Physicochemical Profile and Procurement-Relevant Identity


N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide (CAS 1797679-57-2) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely exploited for kinase inhibitor development [1]. Its structure combines a 2-methylpyrazolo[1,5-a]pyrimidine core with a 2-phenylbutanamide side chain at the 6-position (molecular formula C17H18N4O, MW 294.35 g/mol) [2]. The compound is commercially available from Life Chemicals (catalog F6439-5438) and is offered for non-human research purposes . Its heterocyclic architecture positions it as a potential probe for structure-activity relationship (SAR) studies targeting cyclin-dependent kinases, Pim kinases, and PI3Kδ isoforms, all of which are known to accommodate pyrazolo[1,5-a]pyrimidine ligands [1], [3].

Why N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide Cannot Be Simply Interchanged with Other Pyrazolo[1,5-a]pyrimidine Analogs


Generic substitution within the pyrazolo[1,5-a]pyrimidine class is pharmacologically unsafe due to extreme sensitivity of kinase selectivity to side-chain modifications. Published SAR data show that altering the amide substituent at the 6-position can shift CDK2 IC50 values from nanomolar to micromolar ranges, while also altering selectivity against CDK1, CDK5, CDK7, and CDK9 [1], [2]. For instance, in a series of pyrazolo[1,5-a]pyrimidine-6-carboxamides, replacing a benzamide with a phenylbutanamide group consistently increases lipophilicity (cLogP) by approximately 1.5–2.0 log units, which can significantly alter membrane permeability and off-target binding profiles [3]. The target compound's predicted pKa of 10.70 ± 0.46 [4] further distinguishes its ionization state at physiological pH from close analogs, such as N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide. These differences preclude direct one-to-one substitution without thorough empirical validation.

Quantitative Differentiation Evidence: N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide vs. Closest Structural Analogs


Predicted Lipophilicity (LogP) Advantage: Enhanced Membrane Permeability for Intracellular Kinase Targets

The 2-phenylbutanamide side chain confers higher predicted lipophilicity compared to the benzamide analog, which is a critical parameter for intracellular kinase target engagement. Using the XLogP3 computational model, the target compound's estimated logP is approximately 3.1, compared to ~1.6 for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide (MW 252.27 g/mol, C14H12N4O). The increase of roughly 1.5 log units is consistent with the addition of two methylene (–CH2–) units and a phenyl ring in the side chain [1], [2]. This difference places the target compound closer to the optimal lipophilicity range (logP 2–4) for kinase inhibitors, as recommended by Lipinski and refined kinase-specific drug-likeness models [3].

Kinase inhibitor lipophilicity Cellular permeability Drug-likeness optimization

Molecular Weight Differentiation: Fine-Tuned Physicochemical Profile for Fragment-to-Lead Optimization

At 294.35 g/mol, the target compound occupies a strategic MW window that is intermediate between classical fragments (<250 Da) and full lead compounds (>350 Da). Its closest analog, N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, has a lower MW of 252.27 g/mol, while the 3-bromo-substituted analog (CAS 1796964-74-3) has a higher MW of 331.17 g/mol (C14H11BrN4O) [1], [2]. The target compound's MW of ~294 Da places it within the 'sweet spot' for lead-like properties (250–350 Da) where adequate binding interactions can be achieved without sacrificing solubility or permeability [3]. This differentiates it from the lighter benzamide analog, which may lack sufficient hydrophobic contacts, and from the heavier brominated analog, which may suffer from increased metabolic liability due to the halogen.

Lead-likeness Fragment-based drug discovery Physicochemical property envelopes

Predicted pKa and Ionization-State Differentiation: Impact on Solubility and Formulation

The predicted pKa of the target compound is 10.70 ± 0.46, attributed to the amide N–H proton [1]. In contrast, the comparator 3-bromo-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide, which lacks the α-ethyl substituent of the phenylbutanamide group, is expected to have a slightly lower pKa (~10.0–10.3) due to the electron-withdrawing effect of the bromine on the benzamide ring, which can indirectly acidify the amide proton through resonance [2]. At physiological pH (7.4), both compounds exist predominantly in the neutral form, but the target compound's higher pKa indicates that a smaller fraction will be ionized, potentially resulting in faster dissolution under acidic conditions (e.g., gastric pH 1–2). This difference, while modest, can have measurable effects on oral bioavailability in preclinical models [3].

Ionization constant Aqueous solubility Pre-formulation characterization

Commercial Source Traceability and Quality Assurance from Life Chemicals: A Sourcing Differentiator

The target compound is supplied by Life Chemicals under catalog number F6439-5438, with standard purity specifications (>90% by HPLC/NMR) and batch-specific QC documentation , [1]. In contrast, many structurally similar analogs from other vendors (e.g., EvitaChem, BenchChem) provide only minimal purity declarations, typically '>95%' without detailed chromatographic traceability . Life Chemicals' established position as a screening compound supplier with ISO 9001-certified quality management ensures batch-to-batch consistency and long-term availability, which is critical for multi-year SAR programs that require repeated reorder of the same compound with identical purity and identity (confirmed by LCMS and 1H NMR). This documented quality control is not universally available for close analogs sourced from smaller or less-structured vendors.

Compound procurement Screening library quality Reproducibility in medicinal chemistry

Recommended Application Scenarios for N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Probing: Hydrophobic Pocket Exploration via the 2-Phenylbutanamide Side Chain

The target compound's 2-phenylbutanamide group provides a balanced hydrophobic extension (predicted logP ~3.1) that is well-suited for probing lipophilic sub-pockets in kinase ATP-binding sites. When co-crystallized with CDK2 or Pim-1, the phenylbutanamide moiety is expected to engage in π-stacking and van der Waals contacts not accessible to the simpler benzamide analog (logP ~1.6) [1]. This makes the compound a valuable tool for SAR studies aimed at mapping hydrophobic tolerance within a given kinase target. The predicted pKa of 10.70 further ensures that the amide remains neutral under assay conditions, avoiding confounding ionization effects on binding kinetics [2].

Lead-Like Fragment Screening Library Enrichment for Kinase Drug Discovery

With a molecular weight of 294.35 g/mol, the compound sits squarely within the lead-like chemical space (250–350 Da). Library designers seeking to enrich screening collections with kinase-biased chemotypes can use this compound as a representative of the 6-amido-pyrazolo[1,5-a]pyrimidine subseries [1]. Its MW and lipophilicity profile differentiate it from both fragment-sized analogs (MW 252) and heavier, less developable congeners (MW >330), offering a balanced starting point for hit identification without the need for extensive property optimization during the hit-to-lead transition [2].

Tool Compound for Intracellular Kinase Inhibition Assays Requiring Passive Cell Permeability

The compound's logP (~3.1) is within the optimal range for passive membrane diffusion, which is a prerequisite for cell-based kinase inhibition assays (e.g., target engagement measured by CETSA or phospho-kinase ELISA). In contrast, the more polar benzamide analog (logP ~1.6) may require active transport mechanisms or higher concentrations to achieve comparable intracellular exposure [1]. Researchers studying kinase signaling in intact cells, where membrane permeability is rate-limiting, should prioritize this compound over lower-logP analogs when designing dose-response experiments [2].

Synthetic Intermediate for Parallel Library Synthesis via Amide Coupling or Reductive Amination

The 2-methylpyrazolo[1,5-a]pyrimidine core can serve as a versatile intermediate for generating focused kinase inhibitor libraries. The 6-position amide linkage can be cleaved under mild conditions to liberate the free amine for subsequent reductive amination or acylation with diverse carboxylic acids [1]. The compound's commercial availability from Life Chemicals with documented purity (>90%) ensures that library synthesis begins from a well-characterized, reproducible starting material, minimizing the risk of sequencing errors in parallel synthesis campaigns [2].

Quote Request

Request a Quote for N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-2-phenylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.